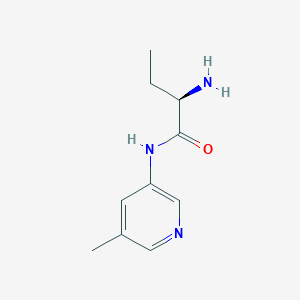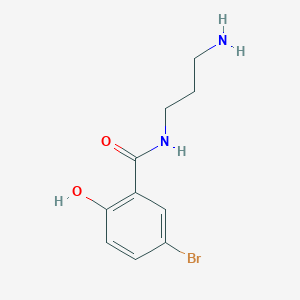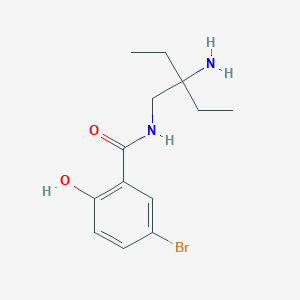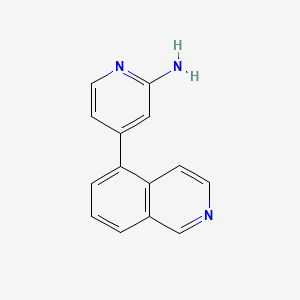
(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide, also known as MPB, is a compound that has been extensively studied for its potential therapeutic applications. MPB is a derivative of pyridine, a heterocyclic aromatic compound that is commonly found in many natural and synthetic compounds. MPB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide is not fully understood, but it is believed to modulate various signaling pathways in the body. (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It also inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival. (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide in lab experiments is its low toxicity and high bioavailability. (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental conditions.
Future Directions
There are several future directions for research on (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide and its potential therapeutic applications. Additionally, research on the pharmacokinetics and pharmacodynamics of (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide is needed to optimize its use in clinical settings. Finally, the development of novel formulations and delivery methods for (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide may improve its bioavailability and efficacy in various experimental conditions.
Synthesis Methods
The synthesis of (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide involves the reaction of 5-methylpyridine-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide.
Scientific Research Applications
(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide has been extensively studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-9(11)10(14)13-8-4-7(2)5-12-6-8/h4-6,9H,3,11H2,1-2H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZVGUYWMDPRO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC(=C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC1=CN=CC(=C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)

![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)

![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)

![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)
![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)